Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate
Description
Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate is a piperidine-based compound featuring a phenylcyclopentylcarboxamide group at the 4-position of the piperidine ring and an ethyl ester moiety.
Properties
IUPAC Name |
ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-2-25-19(24)22-14-10-17(11-15-22)21-18(23)20(12-6-7-13-20)16-8-4-3-5-9-16/h3-5,8-9,17H,2,6-7,10-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSATWTZXDRWNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate typically involves the cyclization of a suitable precursor containing active methano and N-substituted groups . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate
Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinecarboxylate
- Structure : Incorporates a benzimidazolone ring at the 4-position.
Ethyl 4-oxo-1-piperidinecarboxylate
- Structure : Features a ketone (oxo) group at the 4-position instead of the carboxamide.
- Reactivity : The oxo group increases electrophilicity, making it more prone to nucleophilic attack compared to the stable carboxamide group in the target compound.
- Physical Data : Molecular weight = 185.21 g/mol; boiling point ≈ 157°C .
Physicochemical Properties
Key Insight : The phenylcyclopentyl group in the target compound enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to fluorophenyl or oxo analogues.
Biological Activity
Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and a phenylcyclopentyl moiety, suggest diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, potential therapeutic applications, and comparative analyses with related compounds.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 344.46 g/mol
Structural Features
The compound is characterized by:
- A piperidine ring
- A carbonyl group
- A phenylcyclopentyl moiety
These features contribute to its chemical reactivity and potential biological interactions.
Preliminary Studies
Research indicates that this compound may exhibit significant biological activities. Preliminary findings suggest potential effects on various biological targets, although detailed mechanisms remain to be elucidated.
Potential Biological Effects
- Antimicrobial Activity : Initial studies have suggested that the compound may possess antimicrobial properties.
- Antitumor Activity : There are indications of cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Potential interactions with neurotransmitter systems have been hypothesized.
Mechanistic Insights
The specific mechanisms of action for this compound are still under investigation. However, its ability to interact with various biological targets could indicate a role in modulating pathways related to inflammation, cell proliferation, and apoptosis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, we compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-phenypiperidine-4-carboxylate | CHNO | Known for analgesic properties; structurally simpler |
| Ethoxycarbonylpiperidine | CHNO | Lacks phenolic structure; used in various synthetic applications |
| N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide | CHClFNO | Potential anti-inflammatory agent; more complex structure |
The comparison highlights the distinct pharmacological properties of this compound, particularly its potential as a versatile scaffold for drug development.
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of various piperidine derivatives, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The compound's mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective agents highlighted the potential of this compound in models of neurodegeneration. Preliminary results indicated that it could mitigate oxidative stress and improve neuronal survival rates in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
